molecular formula C10H15NO2S B3031954 Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate CAS No. 887594-90-3

Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate

Cat. No.: B3031954
CAS No.: 887594-90-3
M. Wt: 213.30
InChI Key: WJGCUJNNRITMKZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery. As an aminothiophene derivative, it belongs to a class of heterocyclic compounds recognized as privileged scaffolds in pharmaceutical development . The molecule features both a tert-butyl ester, which can serve as a protecting group or modulate physicochemical properties, and a versatile aminomethyl side chain that can be used for further functionalization. Such aminothiophene cores are frequently utilized in the synthesis of more complex molecules for biological screening . Researchers value this compound for its potential application in structure-activity relationship (SAR) studies and as a key intermediate in multicomponent reactions. Thiophene-based compounds have demonstrated a wide range of biological activities, contributing to approved therapies and investigational compounds in areas such as anti-inflammation, oncology, and infectious diseases . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-(aminomethyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)8-7(6-11)4-5-14-8/h4-5H,6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGCUJNNRITMKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CS1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693645
Record name tert-Butyl 3-(aminomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887594-90-3
Record name tert-Butyl 3-(aminomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

The compound features a thiophene ring substituted at the 2-position with a tert-butyl ester group and at the 3-position with an aminomethyl moiety. Its molecular formula is $$ \text{C}{10}\text{H}{15}\text{NO}_2\text{S} $$, with a molecular weight of 213.30 g/mol. Key identifiers include:

Property Value
SMILES CC(C)(C)OC(=O)C1=C(C=CS1)CN
InChIKey WJGCUJNNRITMKZ-UHFFFAOYSA-N
IUPAC Name tert-Butyl 3-(aminomethyl)thiophene-2-carboxylate

Synthetic Routes

Boc-Protected Intermediate Strategy

A common approach involves synthesizing the tert-butoxycarbonyl (Boc)-protected intermediate, 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylic acid (CAS 195322-23-7), followed by deprotection.

Step 1: Bromination of Methyl 3-Methylthiophene-2-Carboxylate

Methyl 3-methylthiophene-2-carboxylate undergoes bromination using aqueous bromine or $$ \text{N}$$-bromosuccinimide (NBS) to yield 3-(bromomethyl)thiophene-2-carboxylic acid methyl ester .

Step 2: Amination and Boc Protection

The brominated intermediate reacts with sodium azide ($$ \text{NaN}3 $$) in dimethylformamide (DMF) to form the azide, which is reduced to the amine using hydrogenation ($$ \text{H}2/\text{Pd-C} $$). The amine is then protected with di-tert-butyl dicarbonate ($$ \text{Boc}_2\text{O} $$) in tetrahydrofuran (THF) to yield the Boc-protected derivative.

Step 3: Transesterification to Tert-Butyl Ester

The methyl ester is converted to the tert-butyl ester via acid-catalyzed transesterification with tert-butanol ($$ \text{t-BuOH} $$) and $$ p $$-toluenesulfonic acid ($$ \text{p-TsOH} $$).

Step 4: Boc Deprotection

Treatment with trifluoroacetic acid (TFA) in dichloromethane ($$ \text{DCM} $$) removes the Boc group, yielding the target compound.

Key Data :

  • Yield for transesterification: ~75–85%
  • Deprotection efficiency: >90%

Direct Aminomethylation of Thiophene Scaffold

Alternative routes employ palladium-catalyzed carbonylation or Grignard reactions to introduce the aminomethyl group.

Palladium-Catalyzed Carbonylation

Methyl 3-bromothiophene-2-carboxylate reacts with carbon monoxide ($$ \text{CO} $$) under $$ \text{Pd(PPh}3\text{)}4 $$ catalysis to form the carbonyl intermediate. Subsequent reductive amination with ammonia ($$ \text{NH}3 $$) and sodium cyanoborohydride ($$ \text{NaBH}3\text{CN} $$) introduces the aminomethyl group.

Conditions :

  • Temperature: 80–100°C
  • Pressure: 50–100 psi $$ \text{CO} $$
  • Yield: ~60–70%

Comparative Analysis of Methods

Method Advantages Limitations
Boc-Protected Intermediate High purity, scalable Multi-step, cost-intensive
Direct Aminomethylation Fewer steps Lower yields, harsh conditions
Chlorination Routes Industrial applicability Requires specialized equipment

Challenges and Optimization

  • Amine Stability : The free amine group is prone to oxidation, necessitating inert reaction conditions (e.g., $$ \text{N}_2 $$ atmosphere).
  • Ester Hydrolysis : Strong acids or bases may hydrolyze the tert-butyl ester; thus, mild deprotection conditions (e.g., TFA) are critical.
  • Regioselectivity : Bromination and amination must target the 3-position exclusively, requiring careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are important in medicinal chemistry due to their biological activity. The compound's reactivity allows for multiple synthetic pathways, including:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Yielding alcohols or aldehydes.
  • Substitution Reactions : Leading to various substituted thiophene derivatives.

These reactions highlight the compound's utility in developing new chemical entities with potential therapeutic effects.

Biological Research

Biological Activity and Mechanism of Action
In biological contexts, this compound acts as a probe to investigate interactions with biological targets such as enzymes and receptors. The mechanism of action involves:

  • Hydrogen Bonding : The aminomethyl group can form hydrogen bonds with active sites on proteins.
  • Electrostatic Interactions : These interactions enhance binding affinity due to the rigid scaffold provided by the benzothiophene core.
  • Influence on Solubility : The tert-butyl ester group affects the compound’s solubility and membrane permeability, which are critical for bioavailability and efficacy.

Industrial Applications

Advanced Materials Synthesis
The stability and reactivity of this compound make it suitable for industrial applications, particularly in the synthesis of advanced materials such as:

  • Polymers : Used in the development of new polymeric materials with enhanced properties.
  • Coatings : Its chemical structure contributes to the formulation of high-performance coatings that require specific mechanical and thermal properties.

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Synthesis of Novel Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) studies revealed that modifications to the aminomethyl group could enhance potency against specific targets.
  • Development of Enzyme Inhibitors : The compound has been explored for its potential as an enzyme inhibitor in metabolic pathways. Studies indicated that its binding affinity could be optimized through structural modifications, leading to more effective inhibitors for therapeutic use.
  • Polymer Science Innovations : In industrial applications, the integration of this compound into polymer matrices has resulted in materials with superior thermal stability and mechanical properties, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogues

Key structural variations among similar compounds include:

  • Ester Groups : Methyl, ethyl, or tert-butyl esters at the 2-position.
  • Substituents: Amino, aminomethyl, aryl, or alkyl groups at the 3- or 5-positions of the thiophene ring.
Table 1: Structural and Physicochemical Comparison
Compound Name Ester Group Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Applications/Activity Reference
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate Methyl 5-tert-butyl, 3-amino Not reported IR: N-H, C=O stretches; MS: [M+Na]⁺ = 382.07 Pharmaceutical precursor
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Ethyl 3-amino, 5-(3-chlorophenyl) Not reported Not reported Inhibitor/agonist synthesis
Compound 34 (tert-butyl ester derivative) tert-butyl 2-carboxy-1-oxomethyl amino 185–188 IR: 1765 (C=O), 1675 cm⁻¹; NMR δ 12.5 (s, 1H) Intermediate in synthesis
Methyl 3-[(sulfanylacetyl)amino]thiophene-2-carboxylate Methyl 3-(sulfanylacetyl)amino Not reported IR: S-H, C=O stretches Chemical synthesis

Key Observations :

  • Substituent Reactivity: The aminomethyl group in the target compound may enable conjugation reactions (e.g., with acylating agents), unlike simple amino substituents in analogues like Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate .

Physicochemical Properties

  • Melting Points : Compounds with tert-butyl esters (e.g., Compound 34, 185–188°C) generally exhibit lower melting points than methyl esters (e.g., Compound 2 in , –226°C), likely due to reduced crystallinity from steric bulk .
  • Spectroscopic Signatures: IR spectra of tert-butyl esters show distinct C=O stretches near 1765 cm⁻¹, while methyl esters exhibit C-O stretches at 1171 cm⁻¹. NMR data for aminomethyl groups would likely display characteristic δ 3–4 ppm for -CH2NH2 protons, though direct evidence is lacking .

Biological Activity

Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and anticancer potential.

The biological activity of this compound is largely attributed to its structural components:

  • Aminomethyl Group : This group can form hydrogen bonds and electrostatic interactions with various molecular targets, such as enzymes or receptors, enhancing binding affinity and specificity.
  • Thiophene Ring : The thiophene structure allows for π-π stacking interactions, which can stabilize the compound's binding to target proteins or nucleic acids.
  • Tert-butyl Ester Group : This moiety influences solubility and membrane permeability, which are critical for bioavailability and efficacy in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Mycobacterium tuberculosis : Certain derivatives have shown remarkable potency against M. tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 0.23 μM. The mechanism involves inhibition of mycolic acid biosynthesis, targeting the Pks13 enzyme, which is crucial for the survival of the bacteria .
CompoundMIC (μM)Target
Compound 330.23M. tuberculosis
Compound 380.69M. tuberculosis
Compound 29<100M. tuberculosis

Anticancer Potential

The potential anticancer properties of this compound have also been explored:

  • Mechanism : The compound may modulate pathways involved in cell proliferation and apoptosis resistance. By interacting with specific receptors or enzymes involved in these pathways, it could inhibit tumor growth and metastasis .

Case Studies and Research Findings

  • Antibacterial Activity Against Uropathogenic E. coli : A series of related compounds showed effectiveness in preventing biofilm formation in E. coli, indicating potential use as antivirulence agents .
  • Inhibition of Nitric Oxide Synthase : Compounds structurally related to this compound were evaluated for their inhibitory effects on nitric oxide synthase (NOS), which is implicated in various pathological conditions including cancer .

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 3-(aminomethyl)thiophene-2-carboxylate, and how can reaction yields be optimized?

The synthesis of thiophene derivatives typically involves coupling reactions and protection/deprotection strategies. For example, tert-butyl esters are often synthesized via anhydride-mediated acylation (e.g., using succinic or maleic anhydride) under inert conditions (N₂ atmosphere) in dry dichloromethane . Key steps include:

  • Reagent selection : Use of tert-butyl carbamate intermediates to protect amine groups .
  • Purification : Reverse-phase HPLC with methanol-water gradients (30%→100%) to isolate products in ~50–67% yields .
  • Optimization : Increasing anhydride equivalents (1.2–1.5x molar ratios) and extending reflux times (12–24 hrs) improves yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Identifies chemical shifts for the aminomethyl group (δ 2.8–3.2 ppm for –CH₂NH₂) and tert-butyl protons (δ 1.4–1.5 ppm) .
  • IR spectroscopy : Confirms C=O stretches (1680–1720 cm⁻¹) and NH stretches (3300–3500 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ peaks) and purity (>95%) .

Advanced Research Questions

Q. How can structural modifications to the thiophene core influence the compound’s bioactivity?

Modifications at the 3-aminomethyl or 2-carboxylate positions alter electronic properties and binding affinity. For instance:

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability but may reduce solubility .
  • Bicyclic analogs (e.g., azabicyclo derivatives) improve membrane permeability in neurobiological studies .
  • Structure-activity relationship (SAR) studies require systematic substitution (e.g., phenyl, cyclohexyl) followed by antibacterial assays (MIC values) to identify pharmacophores .

Q. What analytical challenges arise when resolving spectral data contradictions (e.g., unexpected NMR splitting patterns)?

Contradictions may stem from:

  • Rotamers : Dynamic rotation of the tert-butyl group causes split peaks in 1H NMR; variable-temperature NMR (25–60°C) can mitigate this .
  • Impurity interference : Trace solvents (e.g., DCM) or unreacted anhydrides produce overlapping signals. Use preparative TLC or repeated HPLC cycles for purification .
  • Tautomerism : Thiophene ring proton shifts vary with pH; buffer-controlled NMR (pH 7.4) ensures consistency .

Q. How can computational tools predict the synthetic feasibility of novel tert-butyl thiophene derivatives?

  • Retrosynthetic analysis : Tools like Pistachio and Reaxys prioritize routes based on tert-butyl carbamate building blocks .
  • DFT calculations : Optimize transition states for acylation steps (e.g., tert-butyl ester formation) to predict activation energies .
  • Machine learning : Algorithms correlate substituent effects (e.g., Hammett σ values) with reaction yields .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Thiophene Derivative Synthesis

ParameterOptimal RangeReference
Anhydride equivalents1.2–1.5x (vs. amine)
SolventDry CH₂Cl₂ or THF
TemperatureReflux (40–60°C)
PurificationReverse-phase HPLC (MeOH:H₂O)

Q. Table 2. Spectral Benchmarks for this compound

TechniqueKey SignalsReference
1H NMR (CDCl₃)δ 1.45 (s, 9H, tert-butyl)
IR1720 cm⁻¹ (ester C=O)
HRMS[M+H]+ calc. for C₁₁H₁₈N₂O₂S

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)thiophene-2-carboxylate

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